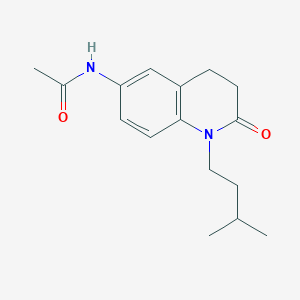
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound with the molecular formula C21H30N2O2 . It has a molecular weight of 342.5 g/mol . The IUPAC name for this compound is N - [1- (3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanecarboxamide .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C21H30N2O2/c1-15(2)12-13-23-19-10-9-18(14-17(19)8-11-20(23)24)22-21(25)16-6-4-3-5-7-16/h9-10,14-16H,3-8,11-13H2,1-2H3,(H,22,25) . The canonical SMILES string is CC©CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 .
Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 4.2 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has five rotatable bonds . The exact mass and monoisotopic mass of the compound are both 342.230728204 g/mol . The topological polar surface area of the compound is 49.4 Ų . The compound has a heavy atom count of 25 .
Scientific Research Applications
Synthesis and Structural Characterization
- A high-yielding cyclisation technique has been described for the synthesis of related isoquinoline derivatives, showcasing the compound's role in facilitating complex chemical transformations (King, 2007).
- Structural aspects and properties of related amide-containing isoquinoline derivatives have been explored, highlighting the significance of these compounds in forming salt and inclusion compounds with potential applications in material science and pharmaceuticals (Karmakar et al., 2007).
Antiproliferative Activities
- Certain isoquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Chen et al., 2013).
Novel Synthetic Methods
- A new route for the preparation of related compounds as key intermediates for the synthesis of selective kinase inhibitors has been described, underscoring the relevance of these compounds in the development of targeted cancer therapies (Jiang et al., 2011).
Analgesic and Anti-inflammatory Activities
- Design and synthesis of quinazolinyl acetamides, including compounds structurally similar to the queried compound, have been investigated for their analgesic and anti-inflammatory activities, indicating potential applications in pain and inflammation management (Alagarsamy et al., 2015).
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(2)8-9-18-15-6-5-14(17-12(3)19)10-13(15)4-7-16(18)20/h5-6,10-11H,4,7-9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJBCWJIRAAUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
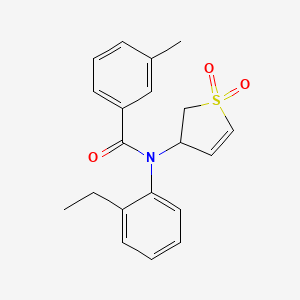
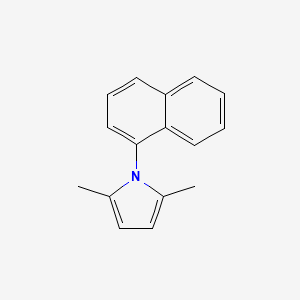



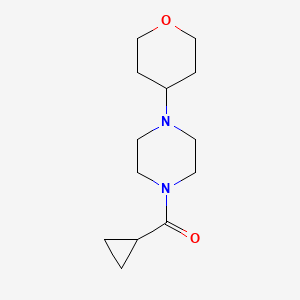
![Tert-butyl 5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-b]azepine-2-carboxylate](/img/structure/B2665541.png)


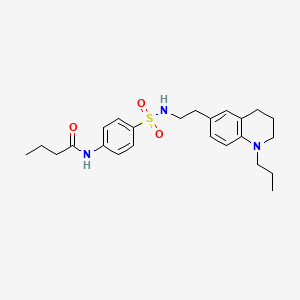
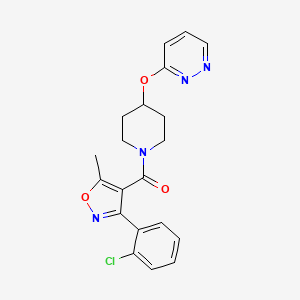

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2665551.png)
![Methyl 2-methyl-5-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]furan-3-carboxylate](/img/structure/B2665552.png)
